molecular formula C15H24N2O2 B8227917 tert-Butyl 7-(prop-2-yn-1-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

tert-Butyl 7-(prop-2-yn-1-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B8227917
M. Wt: 264.36 g/mol
InChI Key: XGWXKTVLROJOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-(prop-2-yn-1-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a tert-butyl carboxylate group at position 2 and a prop-2-yn-1-yl (propargyl) substituent at position 7 (Figure 1). The spiro[3.5]nonane core provides conformational rigidity, while the propargyl group introduces reactivity for further functionalization, such as click chemistry applications. This compound is primarily utilized in medicinal chemistry as a building block for sigma receptor ligands and other bioactive molecules .

Properties

IUPAC Name

tert-butyl 7-prop-2-ynyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-5-8-16-9-6-15(7-10-16)11-17(12-15)13(18)19-14(2,3)4/h1H,6-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWXKTVLROJOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(prop-2-yn-1-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-oxypiperidine-1-carboxylate, which is then converted to 4-methylene piperidine-1-carboxylate. This intermediate is reacted with trichloroacetyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(prop-2-yn-1-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

tert-Butyl 7-(prop-2-yn-1-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action for tert-Butyl 7-(prop-2-yn-1-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Variations in Diazaspiro Scaffolds

Substituent Diversity

The 2,7-diazaspiro[3.5]nonane scaffold is highly versatile, with modifications at positions 2 (Boc group) and 7 (variable substituents) influencing physicochemical and biological properties. Key analogs include:

Compound Substituent at Position 7 Key Features Reference
Target Compound Prop-2-yn-1-yl Alkyne group for click chemistry; intermediate for bioactive molecules
2a Phenyl Enhanced lipophilicity; sigma receptor ligand activity
2b (AD179) Benzyl Improved membrane permeability; used in CNS-targeting drug discovery
2c (AD178) Phenethyl Extended hydrophobic chain; modulates receptor binding affinity
3a Benzoyl Carbonyl group for hydrogen bonding; evaluated in sigma receptor studies
GF02528 (R)-6-Trifluoromethyl Fluorine enhances metabolic stability; chiral center for selectivity
213037 5-Iodopyrimidin-4-yl Halogenated aromatic moiety; potential kinase inhibitor scaffold

Structural Insights :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl in GF02528) improve metabolic stability and alter electronic properties .
  • Aromatic Substituents (e.g., phenyl in 2a) enhance π-π stacking interactions, critical for receptor binding .
  • Alkyne Functionality in the target compound enables bioorthogonal reactions, a unique advantage over non-alkyne analogs .
Ring Size Modifications

Comparisons with spiro[4.4]nonane derivatives (e.g., tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate) reveal:

  • Spiro[3.5]nonane: Smaller ring system with higher conformational rigidity, favoring tight binding to compact active sites .

Yield Comparison :

  • Target compound: ~98% yield post-coupling .
  • Phenethyl derivative (2c): 41% yield due to steric hindrance .

Physicochemical Properties

Property Target Compound 2a (Phenyl) GF02528 (Trifluoromethyl) 213037 (Iodopyrimidinyl)
Molecular Weight ~295 g/mol* 327 g/mol 294 g/mol 430 g/mol
Solubility Low (alkyne) Moderate High (fluorine) Low (iodine)
LogP ~2.5* 3.1 2.8 4.0
Stability Stable Stable High (C-F bonds) Light-sensitive

*Estimated based on molecular formula (C₁₆H₂₄N₂O₂).

Biological Activity

tert-Butyl 7-(prop-2-yn-1-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS No. 2434850-33-4) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of diazaspiro compounds, which are characterized by their unique spirocyclic structures. The biological activity of this compound is of particular interest in pharmaceutical chemistry due to its possible applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N2O2C_{15}H_{24}N_{2}O_{2}, with a molecular weight of approximately 264.36 g/mol. The structure features a spirocyclic framework that may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar diazaspiro structures exhibit notable antibacterial properties. For instance, research on related compounds has shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.

Case Study:
A study published in ResearchGate screened several diazaspiro compounds for antibacterial activity, revealing that certain derivatives demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . While specific data on this compound is limited, the structural similarities suggest a potential for similar activity.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of diazaspiro compounds have been explored in various cancer cell lines. Preliminary findings indicate that some derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

Research Findings:
A study focusing on the cytotoxic potential of related compounds found that certain diazaspiro derivatives exhibited IC50 values in the micromolar range against human cancer cell lines . This suggests that this compound may warrant further investigation for its anticancer properties.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for yield and purity. The availability of related compounds allows researchers to explore structure–activity relationships (SAR) to enhance biological efficacy.

Comparative Biological Activity Table

Compound NameCAS NumberBiological ActivityReference
This compound2434850-33-4Potential antibacterial
tert-butyl 2,7-diazaspiro[3.5]nonane896464-16-7Anticancer activity
tert-butyl 1,7-diazaspiro[3.5]nonane1216936-29-6Antibacterial

Q & A

Q. Key Data :

ParameterExample ConditionsYield Improvement
CatalystPd₂(dba)₃ (3 mol%)70–89%
PurificationHexane/EtOAc (90:10)Purity >95%

Advanced: How can computational modeling predict sigma receptor binding affinity for 2,7-diazaspiro[3.5]nonane derivatives?

Methodological Answer:
Molecular docking and dynamics simulations are critical:

  • Scaffold Preparation : Generate 3D conformers of derivatives using software like AutoDock Vina. The spirocyclic nitrogen atoms and substituent groups (e.g., prop-2-yn-1-yl) are key pharmacophores .
  • Target Validation : Align docking results with experimental IC₅₀ values from radioligand displacement assays (e.g., σ₁R binding using ³H-pentazocine) .
  • Free Energy Calculations : MM/GBSA or MM/PBSA methods quantify binding energy contributions of substituents like benzoyl or phenethyl groups .

Example Insight : Derivatives with para-methoxy phenyl groups showed higher σ₁R affinity (Ki < 10 nM) due to hydrophobic pocket interactions .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm spirocyclic structure via characteristic shifts (e.g., tert-butyl at δ 1.45 ppm, propynyl protons at δ 2.7–3.2 ppm) .
  • Elemental Analysis : Validate purity (>99% C, H, N) to exclude solvent residues .
  • X-ray Crystallography : Resolve ambiguity using SHELX programs (e.g., SHELXL for refinement). Anisotropic displacement parameters ensure accurate bond lengths/angles .

Data Interpretation Tip : Overlapping signals in crowded regions (δ 3.0–4.0 ppm) require 2D NMR (COSY, HSQC) for assignment .

Advanced: How to resolve contradictory biological activity in 2,7-diazaspiro[3.5]nonane derivatives?

Methodological Answer:

  • SAR Analysis : Compare functional groups. For example, 7-benzyl derivatives (e.g., 2b) may show antagonism, while 7-phenethyl analogs (e.g., 4a) act as partial agonists due to steric effects .
  • Functional Assays : Use calcium flux or cAMP assays to differentiate intrinsic activity. Compounds with EC₅₀ < 1 μM and Emax >50% indicate efficacy .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance metabolic stability and target engagement .

Case Study : Compound 5b (Ki = 2.3 nM for σ₁R) showed no analgesia in vivo, suggesting off-target effects requiring pharmacokinetic profiling .

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

  • Storage : Refrigerate (<4°C) in airtight containers to prevent hydrolysis. Avoid exposure to moisture or static discharge .
  • PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats. Use fume hoods for weighing or reactions .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

Critical Hazard : Decomposition under fire releases CO and NOₓ; use alcohol-resistant foam .

Advanced: How does the spirocyclic scaffold influence pharmacokinetics?

Methodological Answer:

  • Metabolic Stability : The rigid spiro structure reduces CYP450 oxidation. In vitro liver microsome assays (e.g., human hepatocytes) quantify half-life improvements (>2 hours vs. linear analogs) .
  • Permeability : LogP calculations (e.g., cLogP ≈ 2.5) predict blood-brain barrier penetration, validated by PAMPA assays .
  • Prodrug Strategies : Boc-protected amines (e.g., tert-butyl carboxylate) enhance solubility for IV administration. Acidic cleavage in vivo releases active amines .

Data : Spiro derivatives showed 3× higher AUC (area under curve) in rat models compared to non-cyclic analogs .

Basic: What intermediates are critical in synthesizing 2,7-diazaspiro[3.5]nonane derivatives?

Methodological Answer:

  • Boc-Protected Amine : tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a versatile intermediate. Purify via column chromatography (hexane/EtOAc) .
  • Deprotection : Treat with TFA in CH₂Cl₂ (4 hours, RT) to generate free amines for subsequent coupling .
  • Functionalization : Reductive amination (e.g., with 6-fluoro-1H-indole-3-carbaldehyde) introduces substituents for bioactivity .

Yield Optimization : Use excess halo-derivatives (1.5–2.0 eq) and K₂CO₃ in acetonitrile for alkylation .

Advanced: How to design 2,7-diazaspiro[3.5]nonane-based KRAS inhibitors?

Methodological Answer:

  • Structural Insights : Co-crystallize with KRAS G12C mutant (PDB: 6OIM) to identify binding pockets. The spirocyclic core occupies the switch-II pocket .
  • Ligand Modifications : Introduce quinazoline or pyrimidine groups at position 7 for covalent bonding with Cys12 .
  • In Vivo Testing : Use xenograft models (e.g., H358 NSCLC) to assess tumor regression. Compounds with IC₅₀ < 100 nM and >50% tumor reduction advance to preclinical trials .

Example : 1-(7-(Quinazolin-4-yl)-2,7-diazaspiro[3.5]nonan-2-yl)prop-2-en-1-one derivatives showed sub-micromolar activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.